Hinesol
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Overview
Description
Hinesol is a chemical compound with the molecular formula C15H26O. It is known for its unique spiro structure, which includes a spirodecane ring system. This compound is also referred to as agarospirol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hinesol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirodecane ring system. The reaction conditions typically include the use of a strong acid or base, such as sulfuric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as certain plants, followed by purification processes. Alternatively, it can be synthesized on a large scale using chemical synthesis methods that are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hinesol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hinesol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of Hinesol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(2S,5S,10S)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl]-2-propanol: Another spiro compound with a similar structure but different stereochemistry.
Hinesol: A stereoisomer of agarospirol with similar chemical properties.
(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: A related spiro compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a spirodecane ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(3S,5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13-,15+/m0/s1 |
InChI Key |
ICWHTQRTTHCUHW-RGPPAHDHSA-N |
Isomeric SMILES |
CC1CCC=C([C@]12CC[C@@H](C2)C(C)(C)O)C |
SMILES |
CC1CCC=C(C12CCC(C2)C(C)(C)O)C |
Canonical SMILES |
CC1CCC=C(C12CCC(C2)C(C)(C)O)C |
Synonyms |
2R-(2alpha,5beta)(R*)-isomer of hinesol agarospirol hinesol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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